molecular formula C9H20N2 B15261224 [3-(Propan-2-yl)cyclohexyl]hydrazine

[3-(Propan-2-yl)cyclohexyl]hydrazine

Cat. No.: B15261224
M. Wt: 156.27 g/mol
InChI Key: CCAWAWVNFJYZMY-UHFFFAOYSA-N
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Description

[3-(Propan-2-yl)cyclohexyl]hydrazine: is an organic compound characterized by a cyclohexyl ring substituted with a propan-2-yl group and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yl)cyclohexyl]hydrazine typically involves the reaction of cyclohexanone with isopropylamine to form the corresponding imine, followed by reduction with hydrazine hydrate. The reaction conditions often include:

    Cyclohexanone: Starting material

    Isopropylamine: Reactant

    Hydrazine hydrate: Reducing agent

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Propan-2-yl)cyclohexyl]hydrazine can undergo oxidation reactions to form corresponding oxides or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, dichloromethane

    Temperature: Varies depending on the reaction type, typically ranging from room temperature to elevated temperatures

Major Products:

    Oxidation: Formation of nitroso derivatives

    Reduction: Formation of amines

    Substitution: Formation of substituted hydrazine derivatives

Scientific Research Applications

Chemistry:

    Catalysis: [3-(Propan-2-yl)cyclohexyl]hydrazine can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development:

Industry:

    Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [3-(Propan-2-yl)cyclohexyl]hydrazine involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to alter the conformation and function of target proteins.

Comparison with Similar Compounds

    Cyclohexylhydrazine: Lacks the propan-2-yl group, resulting in different reactivity and applications.

    Isopropylhydrazine: Lacks the cyclohexyl ring, leading to distinct chemical properties.

Uniqueness:

    Structural Features:

    Reactivity: The presence of both hydrazine and isopropyl groups allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

(3-propan-2-ylcyclohexyl)hydrazine

InChI

InChI=1S/C9H20N2/c1-7(2)8-4-3-5-9(6-8)11-10/h7-9,11H,3-6,10H2,1-2H3

InChI Key

CCAWAWVNFJYZMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC(C1)NN

Origin of Product

United States

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